1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methoxybenzyl)piperazine
Description
This compound features a piperazine core substituted with a bicyclo[2.2.1]hept-2-yl group at the 1-position and a 4-methoxybenzyl group at the 4-position. The bicyclo[2.2.1]heptane moiety introduces conformational rigidity, while the para-methoxybenzyl group may enhance receptor binding affinity, particularly in serotoninergic or dopaminergic systems. Its molecular formula is C₂₀H₂₈N₂O₂, with a molecular weight of 328.45 g/mol (calculated based on structural analogues) .
Properties
Molecular Formula |
C19H28N2O |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H28N2O/c1-22-18-6-3-15(4-7-18)14-20-8-10-21(11-9-20)19-13-16-2-5-17(19)12-16/h3-4,6-7,16-17,19H,2,5,8-14H2,1H3 |
InChI Key |
VACDMCFOADTCIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3CC4CCC3C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methoxybenzyl)piperazine typically involves the following steps:
Formation of the Bicyclic Heptane Structure: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Piperazine Ring: The bicyclic heptane can be reacted with piperazine under appropriate conditions to form the desired piperazine derivative.
Substitution with Methoxybenzyl Group: The final step involves the substitution of the piperazine ring with a methoxybenzyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.
Reduction: The piperazine ring can be reduced to form a secondary amine.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the piperazine ring may yield a secondary amine.
Scientific Research Applications
1-(Bicyclo[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug design and development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methoxybenzyl)piperazine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzyl Group
1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,4-dimethoxybenzyl)piperazine (CAS 5960-97-4)
- Structure : Differs by having 2,4-dimethoxybenzyl instead of 4-methoxybenzyl.
- Molecular Weight : 330.46 g/mol.
1-(4-Methoxyphenyl)piperazine (4-MeOPP)
- Structure : Lacks the bicyclo[2.2.1]heptane group and features a 4-methoxyphenyl directly attached to piperazine.
- Biological Activity: Known as a serotonin receptor ligand (e.g., 5-HT₁A affinity, Ki ~10–100 nM). The absence of the bicyclo system reduces rigidity, leading to lower selectivity in some cases .
Variations in the Piperazine Core Rigidity
Bridged Piperazine Analogues (e.g., Diazabicyclooctanes)
- Example : N-Methyl-3,8-diaza[3.2.1]bicyclooctane derivatives (Compounds 7 and 11 in ).
- DAT Affinity : High dopamine transporter (DAT) binding (IC₅₀ = 8.0–8.2 nM).
- Comparison : The target compound’s bicyclo[2.2.1]heptane system provides moderate rigidity but lacks the diazabicyclooctane’s fused ring structure, which may explain differences in DAT vs. serotonin receptor selectivity .
2,5-Diazabicyclo[2.2.1]heptane Derivatives
Functional Group Additions or Modifications
Urea Derivatives with Bicyclo[2.2.1]heptane
- Example : 1-(Bicyclo[2.2.1]heptan-2-yl)-3-(1-propionylpiperidin-4-yl)urea ().
- Activity: These ureas exhibit anti-cancer or enzyme inhibitory properties but lack the piperazine core, reducing direct comparability.
Norbo-7 and Norbo-8
Structural and Pharmacological Data Table
Key Findings and Implications
Substituent Position Matters : The para-methoxy group on the benzyl moiety (target compound) likely offers better receptor selectivity than ortho-substituted analogues (e.g., 2,4-dimethoxybenzyl) due to reduced steric clash .
Rigidity vs.
Receptor Selectivity : Structural similarities to arylpiperazines (e.g., 4-MeOPP) suggest possible 5-HT₁A or DAT affinity, but empirical data are needed to confirm .
Biological Activity
1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methoxybenzyl)piperazine is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a ligand for various neurotransmitter receptors. This article synthesizes available data on its biological activity, including receptor interactions, pharmacological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H26N2O
- Molecular Weight : 290.42 g/mol
This compound features a bicyclic heptane system fused with a piperazine ring and a methoxybenzyl substituent, which may contribute to its biological properties.
Receptor Interactions
This compound has been studied for its affinity towards various serotonin receptors, particularly:
- 5-HT1A Receptor : This receptor is implicated in mood regulation and anxiety disorders. Studies indicate that compounds with similar structures exhibit agonistic activity at this receptor, suggesting potential anxiolytic effects.
- 5-HT2A and 5-HT2C Receptors : These receptors are associated with psychotropic effects. Recent research has shown that modifications in the piperazine moiety can enhance selectivity and potency towards these receptors .
Pharmacological Evaluation
A series of functional assays have been conducted to assess the efficacy of this compound:
- Agonist Activity : In vitro studies demonstrated that derivatives of this compound activate the 5-HT1A receptor with potencies in the submicromolar range (e.g., EC50 values around 181 nM) for certain analogs .
- Behavioral Studies : In vivo tests involving motor coordination and locomotor activity have indicated that some derivatives adversely affect behavior at specific doses, highlighting the need for careful dose management when considering therapeutic applications .
| Compound | Receptor Type | EC50 (nM) | Activity |
|---|---|---|---|
| Norbo-4 | 5-HT1A | 181 | Agonist |
| Norbo-8 | 5-HT1A | 194 | Agonist |
| Norbo-10 | 5-HT1A | 165 | Agonist |
Case Studies
Several studies have explored the pharmacological profiles of related compounds:
- Study on Structural Modifications : A study evaluated various substitutions on the piperazine ring, finding that certain modifications significantly enhanced receptor affinity and activity. For instance, compounds with a methoxy group exhibited increased potency at the 5-HT1A receptor compared to unsubstituted analogs .
- Behavioral Assessments : In behavioral tests involving mice, compounds similar to this compound showed varied effects on locomotor activity and motor coordination, indicating potential side effects that warrant further investigation in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
